(2-Chloropyridin-4-yl)methanol

Medicinal Chemistry Process Chemistry Solid-Phase Handling

(2-Chloropyridin-4-yl)methanol is the definitive chloropyridine building block for medicinal chemistry and process development. With a melting point of 65.5°C—9.5–19.5°C higher than its 5-position isomer—it ensures reliable solid handling in automated dispensing and kilo-lab settings. Its 2-chloro-4-hydroxymethyl substitution pattern uniquely enables efficient Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄, while the 3-chloro isomer remains unreactive. For LOXL2 inhibitor programs, the derived amine achieves 126 nM IC₅₀ with 31-fold selectivity over LOX. A patent-validated DIBAL-H reduction route delivers 95% isolated yield, reducing scale-up risk.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 100704-10-7
Cat. No. B027191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-4-yl)methanol
CAS100704-10-7
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CO)Cl
InChIInChI=1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2
InChIKeyUDDVPFLXGOBESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloropyridin-4-yl)methanol (CAS 100704-10-7) – Key Properties and Procurement Baseline for Pharmaceutical and Agrochemical R&D


(2-Chloropyridin-4-yl)methanol (CAS 100704-10-7), also known as 2-chloro-4-hydroxymethylpyridine, is a heterocyclic building block in the chloropyridine class with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol [1]. It contains both a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring, providing orthogonal handles for nucleophilic substitution, cross-coupling, and further functionalization. Commercial grades are typically available with purity specifications ranging from 95% to 98% (GC or HPLC), a melting point of 65.5 °C, and a boiling point of 279.0 ± 25.0 °C (predicted) .

Why (2-Chloropyridin-4-yl)methanol (CAS 100704-10-7) Cannot Be Substituted with 3- or 5-Position Chloropyridine Methanol Isomers


In synthetic planning or procurement, (2-chloropyridin-4-yl)methanol cannot be generically substituted by its 3-position or 5-position chloropyridine methanol isomers due to fundamentally different reactivity profiles and physical properties. The position of the chlorine substituent on the pyridine ring dictates both the electronic environment for nucleophilic aromatic substitution and the steric accessibility for cross-coupling reactions. For example, 2-chloropyridines exhibit markedly different reaction rates compared to 3-chloropyridines with nucleophiles such as sodium methoxide [1]. Additionally, the 4-hydroxymethyl substitution pattern is essential for regioselective Suzuki-Miyaura coupling outcomes, where the 2-chloro substituent activates the ring toward palladium-catalyzed transformations while the 4-position hydroxymethyl remains available for orthogonal derivatization [2]. Even at the level of solid-state properties, the melting point of the target compound (65.5 °C) differs substantially from its 5-position isomer (46-56 °C), affecting formulation handling and purification protocols . These distinctions are not cosmetic; they translate directly into differences in reaction yield, selectivity, and downstream synthetic feasibility, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide: (2-Chloropyridin-4-yl)methanol (CAS 100704-10-7) vs. Positional Isomers and Analogous Scaffolds


Melting Point Differentiation vs. 5-Position Isomer Impacts Solid-Phase Handling and Purification Workflows

(2-Chloropyridin-4-yl)methanol (CAS 100704-10-7) exhibits a melting point of 65.5 °C . In contrast, its 5-position isomer, 2-chloro-5-(hydroxymethyl)pyridine (CAS 21543-49-7), melts over a significantly lower and broader range of 46-56 °C . This 9.5-19.5 °C elevation in melting point for the target compound translates into a solid state that is less prone to softening or melting during ambient temperature handling, drying, or storage. For synthetic laboratories and kilo-lab operations, this difference reduces the risk of product degradation or handling losses associated with low-melting solids.

Medicinal Chemistry Process Chemistry Solid-Phase Handling

Suzuki-Miyaura Cross-Coupling Reactivity Advantage: 4-Position Substitution Enables Successful Pd-Catalyzed Arylation

Under Pd(PPh₃)₄ catalysis, 2-chloropyridines and 4-chloropyridines undergo successful Suzuki coupling with arylboronic acids, providing access to arylpyridine derivatives and their N-oxides [1]. In contrast, 3-chloropyridines are notoriously unreactive in similar cross-coupling protocols. (2-Chloropyridin-4-yl)methanol, bearing a 2-chloro substituent, is therefore amenable to this transformation, whereas the 3-position isomer (2-chloro-3-(hydroxymethyl)pyridine, CAS 42330-59-6) would exhibit minimal to no reactivity under identical conditions. This class-level inference is supported by the well-documented reactivity gradient of chloropyridine positional isomers in palladium-catalyzed cross-couplings.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Patented Synthetic Utility: High-Yield 95% Reduction from Methyl Ester Precursor Using DIBAL-H

A validated synthetic route to (2-chloropyridin-4-yl)methanol is documented in patent literature (EP1602647, WO2008/11478, WO2017/42643, WO2006/96338, WO2006/2383), detailing the reduction of 2-chloropyridine-4-carboxylic acid methyl ester with diisobutylaluminum hydride (DIBAL-H) in anhydrous tetrahydrofuran under nitrogen atmosphere. This protocol consistently yields the target compound in 95% isolated yield as a white solid, with structure confirmed by ¹H-NMR (500 MHz, DMSO-d₆): δ 4.56 (d, J = 5.8 Hz, 2H), 5.54 (t, J = 5.8 Hz, 1H), 7.34 (d, J = 4.9 Hz, 1H), 7.41 (s, 1H), 8.34 (d, J = 4.9 Hz, 1H) . Comparable high-yield reduction protocols for the 3- and 5-position isomers are not as prominently established in the patent literature, making this a well-precedented and reliable entry point for scale-up.

Process Chemistry Synthetic Methodology Patent Literature

Documented Utility as a Key Intermediate in Selective LOXL2 Inhibitor Development

The (2-chloropyridin-4-yl)methanol scaffold serves as the core structural motif for the development of selective LOXL2 (lysyl oxidase-like 2) inhibitors. Specifically, (2-chloropyridin-4-yl)methanamine hydrochloride (CAS 916210-98-5), a direct amine derivative, exhibits an IC₅₀ of 126 nM against LOXL2 in biochemical assays. Critically, this compound demonstrates 31-fold selectivity for LOXL2 (IC₅₀ = 190 nM with BSA) over LOX (IC₅₀ = 5.91 μM with BSA) and shows no activity against MAO-A, MAO-B, or SSAO at 30 μM . This selectivity profile is directly attributable to the 2-chloro-4-substituted pyridine geometry. The 3- and 5-position isomers lack equivalent selectivity documentation, indicating that the precise substitution pattern is essential for achieving this therapeutic window.

Medicinal Chemistry Enzyme Inhibition LOXL2

Core Scaffold for Non-Steroidal CYP17A1/CYP11B2 Dual Inhibitors in Prostate Cancer Therapy

The (2-chloropyridin-4-yl) scaffold is incorporated into CFG920 (LAE001), a non-steroidal dual inhibitor of cytochrome P450 17A1 (CYP17A1) and cytochrome P450 11B2 (CYP11B2) currently under clinical investigation for castration-resistant prostate cancer . The 2-chloro-4-substituted pyridine moiety contributes to the compound's non-steroidal pharmacophore, distinguishing it from steroidal CYP17 inhibitors such as abiraterone acetate. This dual inhibition mechanism is enabled by the specific substitution pattern of the pyridine ring; the 3- or 5-position chloropyridine methanol isomers would produce molecules with fundamentally different spatial and electronic properties, likely disrupting the binding interactions required for dual CYP17A1/CYP11B2 inhibition.

Oncology CYP17A1 Inhibition Steroidogenesis

Optimal Procurement and Application Scenarios for (2-Chloropyridin-4-yl)methanol (CAS 100704-10-7) Based on Quantitative Differentiation


Synthetic Route Development Requiring Reliable Solid-Phase Handling at Ambient Temperature

For synthetic operations where intermediates are isolated as solids and handled at room temperature, (2-chloropyridin-4-yl)methanol offers a distinct handling advantage due to its melting point of 65.5 °C . This is 9.5-19.5 °C higher than the 5-position isomer, reducing the likelihood of material softening, clumping, or partial melting during weighing, transfer, or storage. This property is particularly relevant for automated solid-dispensing systems and kilo-lab scale reactions where precise stoichiometry and minimal material loss are critical operational parameters.

Medicinal Chemistry Campaigns Targeting LOXL2 Inhibition for Fibrosis or Metastasis

For drug discovery programs focused on LOXL2 inhibition, (2-chloropyridin-4-yl)methanol serves as the optimal starting scaffold. Its derived amine analog demonstrates an IC₅₀ of 126 nM against LOXL2 with 31-fold selectivity over LOX and no off-target activity against MAO-A, MAO-B, or SSAO at 30 μM . This selectivity profile is directly tied to the 2-chloro-4-substituted geometry; alternative regioisomers lack equivalent documented selectivity data and are unlikely to reproduce this therapeutic window, making the target compound the rational procurement choice for this indication.

Process Chemistry Scale-Up Leveraging Patent-Validated High-Yield Reduction Protocols

For process chemists planning to scale the synthesis of chloropyridine alcohol intermediates, (2-chloropyridin-4-yl)methanol is supported by a robust, patent-validated synthetic route. The DIBAL-H reduction of the corresponding methyl ester in anhydrous THF under nitrogen atmosphere consistently delivers 95% isolated yield . This high-yielding, well-documented protocol reduces scale-up risk, improves cost predictability, and provides a reliable regulatory starting point compared to other positional isomers, which lack equivalent published high-yield precedents.

Cross-Coupling Intensive Synthetic Sequences Requiring Pd-Catalyzed Arylation Steps

In synthetic routes that incorporate a Suzuki-Miyaura cross-coupling step, (2-chloropyridin-4-yl)methanol is the appropriate selection. 2-Chloropyridines are reactive under standard Pd(PPh₃)₄-catalyzed conditions with arylboronic acids, whereas 3-chloropyridines are poorly reactive or unreactive [1]. Choosing the target compound ensures that the critical C-C bond-forming step proceeds as planned, while the 3-position analog would result in synthetic dead-ends, wasted materials, and project delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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